molecular formula C13H14N4O2S B11278242 2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11278242
M. Wt: 290.34 g/mol
InChI Key: LQGGZIXEVULJED-UHFFFAOYSA-N
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Description

2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the acetamide group and the pyridine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-acetamidothiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: shares similarities with other thiazole and pyridine-containing compounds.

    This compound: is unique due to its specific combination of functional groups and molecular structure.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C13H14N4O2S/c1-9(18)16-13-17-11(8-20-13)6-12(19)15-7-10-4-2-3-5-14-10/h2-5,8H,6-7H2,1H3,(H,15,19)(H,16,17,18)

InChI Key

LQGGZIXEVULJED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=N2

Origin of Product

United States

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